Ethyl 3-butyl-3H-diazirine-3-carboxylate
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Overview
Description
Ethyl 3-butyl-3H-diazirine-3-carboxylate is a diazirine compound known for its utility in photochemical reactions. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are particularly valued for their ability to generate carbenes upon exposure to light, making them useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-butyl-3H-diazirine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl diazoacetate with butylamine, followed by cyclization to form the diazirine ring. The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-butyl-3H-diazirine-3-carboxylate undergoes various chemical reactions, primarily involving the generation of carbenes. These carbenes can participate in:
Insertion Reactions: Carbenes can insert into C-H, O-H, and N-H bonds, forming new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.
Cycloaddition Reactions: Carbenes can react with alkenes or alkynes to form cyclopropanes or cyclobutanes.
Common Reagents and Conditions
The generation of carbenes from this compound typically requires photochemical activation, often using UV light. Common reagents include solvents like dichloromethane or acetonitrile, which help stabilize the reactive intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific substrates and conditions used. For example, insertion reactions with alcohols can yield ethers, while reactions with amines can produce amides .
Scientific Research Applications
Ethyl 3-butyl-3H-diazirine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Utilized in the development of photodynamic therapy agents for cancer treatment.
Industry: Applied in the synthesis of advanced materials and polymers through carbene insertion reactions.
Mechanism of Action
The primary mechanism of action for Ethyl 3-butyl-3H-diazirine-3-carboxylate involves the generation of carbenes upon exposure to UV light. These carbenes are highly reactive and can insert into various chemical bonds, forming new compounds. The molecular targets and pathways involved depend on the specific application, such as protein labeling in biological studies or bond formation in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-butyl-3H-diazirine-3-carboxylate
- Propyl 3-butyl-3H-diazirine-3-carboxylate
- Butyl 3-butyl-3H-diazirine-3-carboxylate
Uniqueness
This compound is unique due to its specific ethyl ester group, which can influence its reactivity and solubility compared to similar compounds. This makes it particularly useful in certain photochemical applications where other diazirine compounds may not perform as effectively .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 3-butyldiazirine-3-carboxylate |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-8(9-10-8)7(11)12-4-2/h3-6H2,1-2H3 |
InChI Key |
HWAKRSBHMCJYCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(N=N1)C(=O)OCC |
Origin of Product |
United States |
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